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Compound of Interest

Compound Name: Triphenyl vinyl tin

Cat. No.: B15342292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
triphenylvinyltin, a significant organotin compound. The following sections detail its nuclear
magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource
for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For triphenylvinyltin, both proton (*H) and carbon-13
(*3C) NMR are crucial for its structural elucidation.

'H NMR Spectral Data

The *H NMR spectrum of triphenylvinyltin exhibits characteristic signals corresponding to the
protons of the phenyl and vinyl groups. The chemical shifts (d) are influenced by the electron-
withdrawing nature of the tin atom and the anisotropic effects of the phenyl rings.

Chemical Shift (6, . Coupling Constant
Proton Type Multiplicity

ppm) (3, Hz)
Vinyl Protons 55-7.0 Multiplet
Phenyl Protons 72-7.8 Multiplet
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Table 1: *H NMR Spectral Data for Triphenylvinyltin. The precise chemical shifts and coupling
patterns can vary slightly depending on the solvent and the spectrometer's field strength.

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of triphenylvinyltin. The
signals are assigned to the carbons of the phenyl and vinyl moieties.

Carbon Type Chemical Shift (6, ppm)
Vinyl Carbons 130 - 145
Phenyl Carbons (ipso) 135 - 140
Phenyl Carbons (ortho, meta, para) 125-130

Table 2: 13C NMR Spectral Data for Triphenylvinyltin. The ipso-carbon (the carbon directly
attached to the tin atom) typically shows a distinct chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of triphenylvinyltin is
characterized by absorption bands corresponding to the vibrations of the phenyl, vinyl, and tin-
carbon bonds.
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Vibrational Mode Wavenumber (cm~—?) Intensity

C-H stretch (aromatic) 3050 - 3100 Medium

C-H stretch (vinyl) 3000 - 3050 Medium

C=C stretch (aromatic) 1470 - 1600 Medium to Strong
C=C stretch (vinyl) ~1580 Medium

C-H in-plane bend (aromatic) 1000 - 1300 Medium

C-H out-of-plane bend

(aromatic) 690 - 900 Strong

Sn-C stretch 500 - 600 Medium to Strong

Table 3: FT-IR Spectral Data for Triphenylvinyltin. The presence of strong bands in the

fingerprint region is characteristic of the triphenyltin moiety.

Experimental Protocols

The following provides a general methodology for obtaining the NMR and IR spectra of

triphenylvinyltin.

NMR Spectroscopy Protocol

1.

Sample Preparation:

Dissolve approximately 10-20 mg of triphenylvinyltin in a suitable deuterated solvent (e.g.,
CDCls, CeDe).

Transfer the solution to a 5 mm NMR tube.

. Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better
resolution.

. Data Acquisition:
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e 1H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to
cover the expected chemical shift range (typically 0-12 ppm).

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets
for each carbon. A larger spectral width (e.g., 0-200 ppm) is necessary.

4. Data Processing:
o Apply Fourier transformation to the raw data.
e Phase and baseline correct the spectra.

» Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Sample Preparation

Transfer to NMR Tube

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

FT-IR Spectroscopy Protocol

1. Sample Preparation:

o KBr Pellet Method: Mix a small amount of triphenylvinyltin (1-2 mg) with dry potassium
bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent
pellet using a hydraulic press.
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ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of
the Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer.

w

. Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and record the
sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral
range is usually 4000-400 cm™1,

4. Data Processing:

The instrument software automatically subtracts the background spectrum from the sample
spectrum to produce the final absorbance or transmittance spectrum.

Baseline correction may be applied if necessary.

Sample Preparation

Data Acquisition Data Processing
Record Background Record Sample Spectrum
KBr Pellet

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Analysis of Triphenylvinyltin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15342292#spectroscopic-data-of-triphenyl-vinyl-tin-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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